molecular formula C11H17N3O2S B14914322 8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B14914322
M. Wt: 255.34 g/mol
InChI Key: DRJQCTKWTNIAAX-UHFFFAOYSA-N
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Description

8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound featuring a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the formation of the thiadiazole ring followed by its incorporation into the spirocyclic structure. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the spirocyclic moiety can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

8-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C11H17N3O2S/c1-2-9-12-10(17-13-9)14-5-3-11(4-6-14)15-7-8-16-11/h2-8H2,1H3

InChI Key

DRJQCTKWTNIAAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NSC(=N1)N2CCC3(CC2)OCCO3

Origin of Product

United States

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